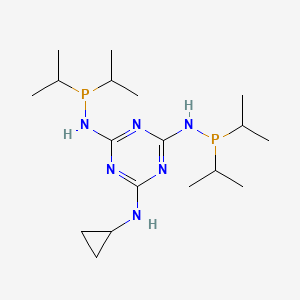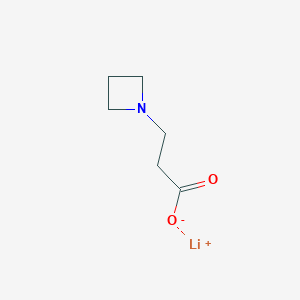
N2,N4-Bis(dicyclohexylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N4-Bis(dicyclohexylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of dicyclohexylphosphino groups attached to a triazine ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-Bis(dicyclohexylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-methyl-1,3,5-triazine-2,4-diamine with dicyclohexylphosphine. The reaction is usually carried out in the presence of a suitable solvent, such as toluene or dichloromethane, under an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N2,N4-Bis(dicyclohexylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The phosphino groups can be oxidized to form phosphine oxides.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Coordination: The phosphino groups can coordinate with transition metals to form metal complexes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for the oxidation of phosphino groups.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Coordination: Transition metals like palladium or platinum can be used to form metal complexes, typically under inert atmosphere and in the presence of a suitable ligand.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted triazine derivatives.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
N2,N4-Bis(dicyclohexylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various organic reactions.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of N2,N4-Bis(dicyclohexylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine largely depends on its role as a ligand in metal complexes. The phosphino groups coordinate with metal centers, altering the electronic properties of the metal and facilitating various catalytic processes. The triazine ring can also participate in interactions with biological targets, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N2,N4-Bis(diphenylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine
- N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine
- N2,N4-Bis(dicyclohexylphosphino)-1,3,5-triazine-2,4-diamine
Uniqueness
N2,N4-Bis(dicyclohexylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine is unique due to the presence of dicyclohexylphosphino groups, which provide steric bulk and influence the compound’s reactivity and coordination properties
Propriétés
IUPAC Name |
2-N,4-N-bis(dicyclohexylphosphanyl)-6-methyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49N5P2/c1-22-29-27(32-34(23-14-6-2-7-15-23)24-16-8-3-9-17-24)31-28(30-22)33-35(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h23-26H,2-21H2,1H3,(H2,29,30,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEVQLRLGLHHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)NP(C2CCCCC2)C3CCCCC3)NP(C4CCCCC4)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49N5P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














